molecular formula C17H18N4O2S B11976293 7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11976293
M. Wt: 342.4 g/mol
InChI Key: QSRVJEVXKKHSJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a suitable benzyl halide, followed by thiolation with a propenyl thiol compound . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine nitrogen, facilitating nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: LiAlH4, NaBH4

    Bases: NaH, KOtBu

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, potentially modulating biological pathways . The thiol group can form covalent bonds with target proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Allopurinol: Used to treat gout, inhibits xanthine oxidase.

Uniqueness

7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its benzyl and propenyl thiol groups provide unique reactivity compared to other purine derivatives .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

7-benzyl-8-but-3-en-2-ylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H18N4O2S/c1-4-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3,(H,19,22,23)

InChI Key

QSRVJEVXKKHSJD-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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